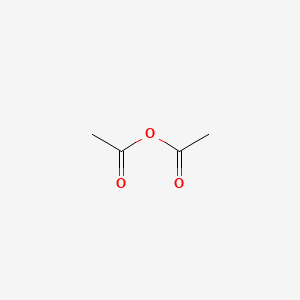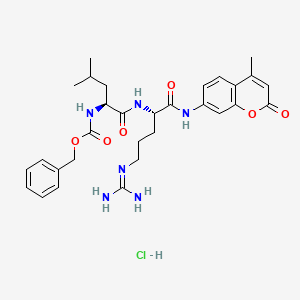
3-Fluoro-4-(phenylthio)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-(phenylthio)phenol, also known as 4-Fluoro-3-phenylthiophenol, is an organofluorine compound that is used in a variety of scientific research applications. This compound is a valuable building block for the synthesis of more complex molecules and its unique properties make it an important tool in a number of areas.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 3-Fluoro-4-(phenylthio)phenol involves the introduction of a fluorine atom and a phenylthio group onto a phenol ring.
Starting Materials
Phenol, Fluorine gas, Phenylthiol, Sodium hydroxide, Sodium bicarbonate, Sulfuric acid, Acetone, Ethanol
Reaction
Step 1: Dissolve phenol in acetone and add sodium hydroxide. Heat the mixture to 60-70°C., Step 2: Bubble fluorine gas through the mixture for several hours until the desired level of fluorination is achieved., Step 3: Add phenylthiol to the mixture and heat to 80-90°C for several hours., Step 4: Add sodium bicarbonate to the mixture to neutralize the excess sodium hydroxide., Step 5: Extract the product with ethyl acetate and wash with water., Step 6: Dry the product with anhydrous sodium sulfate., Step 7: Dissolve the product in ethanol and add sulfuric acid to protonate the phenol group., Step 8: Filter the product and wash with ethanol to obtain 3-Fluoro-4-(phenylthio)phenol.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-(phenylthio)phenol has a wide range of applications in scientific research. It is used as a building block in the synthesis of more complex molecules, such as amino acids, peptides, and other bioactive molecules. It is also used in the synthesis of fluorinated drugs, such as fluoxetine, and in the synthesis of fluorinated polymers. Additionally, 3-Fluoro-4-(phenylthio)phenol is used in the synthesis of fluorinated dyes and drugs, as well as in the synthesis of fluorinated polymers.
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-(phenylthio)phenol is not fully understood. It is known to be a potent inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs, hormones, and other compounds. Additionally, it is thought to have an effect on the metabolism of certain neurotransmitters, such as serotonin and dopamine.
Biochemische Und Physiologische Effekte
3-Fluoro-4-(phenylthio)phenol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs, hormones, and other compounds. Additionally, it has been shown to have an effect on the metabolism of certain neurotransmitters, such as serotonin and dopamine. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
3-Fluoro-4-(phenylthio)phenol has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it a useful tool for synthesizing more complex molecules. Additionally, it is relatively stable, which makes it useful for long-term storage. However, it is also highly toxic, which can limit its use in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for 3-Fluoro-4-(phenylthio)phenol. One potential direction is the development of new synthesis methods for the compound. Additionally, further research could be done to explore the biochemical and physiological effects of the compound, as well as its potential applications in drug synthesis and development. Additionally, further research could be done to explore the potential use of the compound in the synthesis of fluorinated polymers and dyes, as well as its potential applications in the development of new drugs. Finally, research could be done to explore the potential use of the compound in the development of new diagnostic tools and medical treatments.
Eigenschaften
IUPAC Name |
3-fluoro-4-phenylsulfanylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FOS/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h1-8,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTQSKOGGDGMHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(phenylthio)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,10-Diaza-9-methyl-5-phenyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6354919.png)

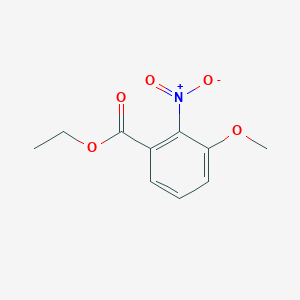
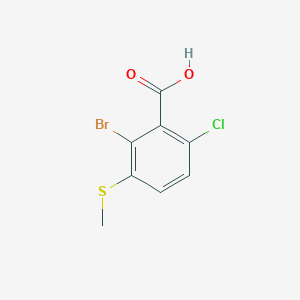



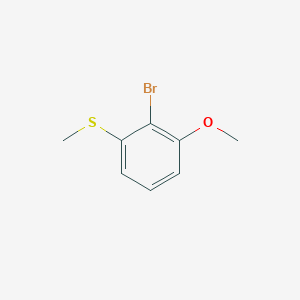


![4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide](/img/structure/B6354992.png)
